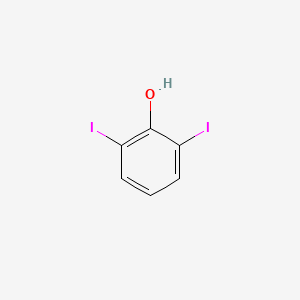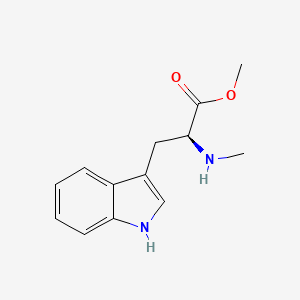
Methyl (2S)-3-(1H-indol-3-YL)-2-(methylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-3-(1H-indol-3-YL)-2-(methylamino)propanoate is a natural product found in Osteophloeum platyspermum and Gastrolobium callistachys with data available.
Applications De Recherche Scientifique
Corrosion Inhibition : Missoum et al. (2013) synthesized compounds including methyl (2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoate, which proved to be very effective inhibitors of corrosion of C38 steel in hydrochloric acid solutions. This research indicates its potential use in industrial applications where corrosion resistance is crucial (Missoum et al., 2013).
Cancer Therapy : A study by Budama-Kilinc et al. (2020) involved the synthesis of a compound structurally related to methyl (2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoate for use in cancer therapy. The compound showed toxic effects on cancer cells, indicating a potential role in the development of cancer treatments (Budama-Kilinc et al., 2020).
Synthesis of New Compounds : The compound's utility in synthesizing new chemical entities was demonstrated by Vikneshvaran and Velmathi (2017). They studied Schiff bases derived from L-Tryptophan and methyl (2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoate for corrosion inhibition of stainless steel in an acidic environment, showing its value in advanced material science (Vikneshvaran & Velmathi, 2017).
Pharmaceutical Applications : Karai et al. (2017) synthesized a compound from methyl (2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoate, which exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights its potential in developing new antibacterial agents (Karai et al., 2017).
Inhibitor Development : Research by Gordon et al. (2013) identified a compound structurally related to methyl (2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoate as a potent inhibitor of dynamin GTPase. This has implications for the development of new drugs targeting cellular processes (Gordon et al., 2013).
Propriétés
Nom du produit |
Methyl (2S)-3-(1H-indol-3-YL)-2-(methylamino)propanoate |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
methyl (2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C13H16N2O2/c1-14-12(13(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,14-15H,7H2,1-2H3/t12-/m0/s1 |
Clé InChI |
RZRWZNRJBFLXSC-LBPRGKRZSA-N |
SMILES isomérique |
CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
SMILES |
CNC(CC1=CNC2=CC=CC=C21)C(=O)OC |
SMILES canonique |
CNC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Séquence |
W |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



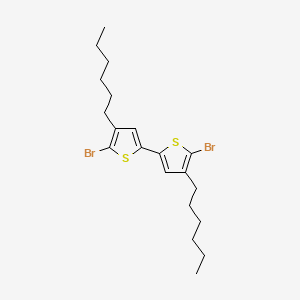

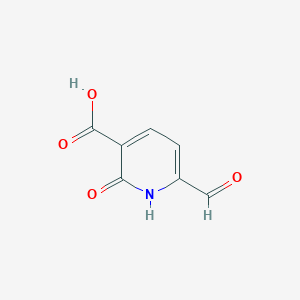
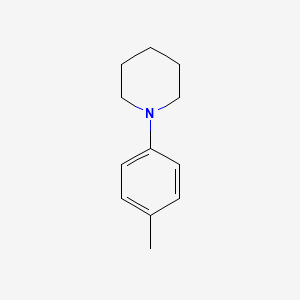
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B1640537.png)

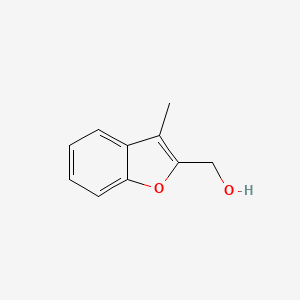
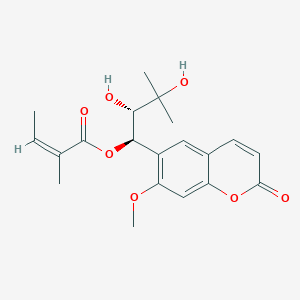
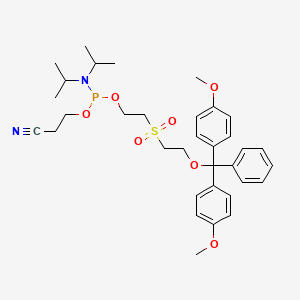
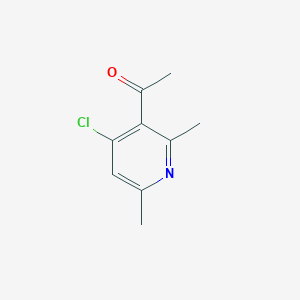

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1640555.png)

